(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one
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Overview
Description
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure features a hexahydro-1,3-methanonaphthalene core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one involves several steps. One common method includes the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with a suitable alcohol derivative under controlled conditions. The reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a base like pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Dimefluthrin: A pyrethroid insecticide with a similar core structure but different functional groups.
Paricalcitol: A vitamin D analog with a related cyclohexane structure but distinct biological activity.
Uniqueness
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1R,9R)-10,10-dimethyltricyclo[7.1.1.02,7]undec-2(7)-en-6-one |
InChI |
InChI=1S/C13H18O/c1-13(2)8-6-10-9(11(13)7-8)4-3-5-12(10)14/h8,11H,3-7H2,1-2H3/t8-,11-/m0/s1 |
InChI Key |
PVDUWCWRVODHCI-KWQFWETISA-N |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C3=C(C2)C(=O)CCC3)C |
Canonical SMILES |
CC1(C2CC1C3=C(C2)C(=O)CCC3)C |
Origin of Product |
United States |
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